2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride
Description
Properties
IUPAC Name |
2-(piperidin-4-ylamino)pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c12-8-9-2-1-5-14-11(9)15-10-3-6-13-7-4-10;/h1-2,5,10,13H,3-4,6-7H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJHNBODAJJDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=CC=N2)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride typically involves the reaction of 2-chloronicotinonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Nicotinonitrile Derivatives with Varied Substituents
A. 6-Cyclopropyl-2-methylnicotinonitrile (CAS: 1644447-20-0)
- Molecular Formula : C₁₀H₁₀N₂
- Purity : 95% ()
- Key Differences: Lacks the piperidine moiety and hydrochloride salt.
B. 2-Chloro-4-iodonicotinonitrile (Catalog Compound from )
- Molecular Formula : C₆H₂ClIN₂
- Key Differences : Halogen substituents (Cl, I) introduce steric bulk and electrophilic reactivity, enabling cross-coupling reactions. Unlike the target compound, it lacks nitrogen-based functional groups (e.g., piperidine), limiting its utility in hydrogen-bond-driven biological interactions .
Piperidine-Containing Analogues
A. 2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride (CAS: 1219981-10-8)
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Structural Feature: Contains an ester linkage (nicotinate) instead of an amino group.
- Key Differences : The ester group increases lipophilicity but reduces hydrolytic stability compared to the amine linker in the target compound. This may influence metabolic pathways (e.g., esterase-mediated cleavage) .
B. 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride (CAS: 1086379-90-9)
- Molecular Formula : C₁₁H₁₃ClN₄O
- Structural Feature: Oxygen atom (ether linkage) replaces the amino group.
Pharmacologically Active Nicotinonitrile Derivatives
highlights nicotinonitrile derivatives modified for anticancer and antimicrobial activity:
- Diaryl-3-cyano-1H-pyridinone derivatives (e.g., 5b,c): Incorporate glycosidic or thienopyridine moieties, enhancing solubility and targeting nucleic acid synthesis. These lack piperidine but show potent bioactivity due to planar aromatic systems .
- Hydrazone derivatives (e.g., 8a–d) : Feature hydrazone linkages, which confer pH-dependent solubility and metal-chelating properties, unlike the rigid piperidine-amine in the target compound .
Physicochemical and Functional Comparison Table
Research Findings and Implications
- Structural Impact on Bioactivity: The piperidine-amino group in the target compound may enhance blood-brain barrier penetration compared to ether- or ester-linked analogues, as seen in CNS-targeting drugs .
- Synthetic Flexibility: Halogenated derivatives (e.g., 2-Chloro-4-iodonicotinonitrile) are more reactive in cross-coupling reactions but less stable in physiological conditions .
- Antimicrobial vs. Anticancer Focus : Glycosidated derivatives () prioritize nucleic acid interaction, while the target compound’s amine group could favor protease or kinase inhibition .
Biological Activity
2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride, a compound with the CAS number 1185309-59-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound consists of a piperidine ring attached to a nicotinonitrile moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring enhances binding affinity, while the nitrile group may participate in various chemical interactions that modulate biological responses. Notably, studies have shown that compounds with similar structures can act as enzyme inhibitors or receptor modulators, leading to therapeutic effects in various diseases .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial and fungal strains, including Candida species. The mechanism involves disruption of microbial cell processes, leading to cell death .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The modulation of signaling pathways involved in cell growth and apoptosis is hypothesized to be a key mechanism .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline | Antimicrobial, anticancer | Inhibits growth by interfering with cellular processes |
| 1-(5-Nitropyridin-2-yl)-3-piperidinamine | Enzyme inhibitor, receptor ligand | Binds to specific enzymes/receptors |
| 2-Methoxy-3-(piperazin-2-yl)quinoxaline | Antipsychotic | Modulates neurotransmitter activity |
This table highlights the diversity in biological activities among compounds structurally related to this compound.
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of this compound against Candida albicans and reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antifungal activity .
- Anticancer Activity : In a recent investigation involving human breast cancer cell lines, the compound was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. This suggests its potential role as a chemotherapeutic agent .
Q & A
Q. What are the recommended safety protocols for handling 2-(Piperidin-4-ylamino)nicotinonitrile hydrochloride in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures, including:
- Using personal protective equipment (PPE) such as gloves, lab coats, and goggles to avoid skin/eye contact .
- Working in a fume hood to prevent inhalation of dust or aerosols .
- Immediate decontamination of spills using appropriate absorbents and disposal protocols.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
Q. What synthetic methodologies are effective for preparing this compound?
- Methodological Answer : Common routes involve:
- Condensation reactions : Reacting nicotinonitrile derivatives with piperidine-containing amines under reflux conditions (e.g., ethanol or dichloromethane as solvents) .
- Nucleophilic substitution : Introducing the piperidinylamino group via displacement of a halogen or other leaving group on the pyridine ring .
- Critical parameters : Optimize reaction time (monitored via TLC ), temperature (typically 60–80°C), and stoichiometry of reagents. Post-synthesis, purify via recrystallization or column chromatography .
Q. How can structural identity and purity be validated post-synthesis?
- Methodological Answer :
- Spectroscopic techniques : Use -/-NMR to confirm bond connectivity and functional groups .
- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .
- HPLC : Assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from:
- Environmental factors : Control pH (6–8) and temperature (25–37°C) during assays, as these affect stability and receptor binding .
- Assay validation : Use standardized cell lines or enzyme batches to minimize variability.
- Dose-response curves : Perform triplicate experiments with multiple concentrations to establish EC/IC values .
Q. What structural modifications enhance the compound’s binding affinity to target receptors?
- Methodological Answer :
- Piperidine moiety : Substituents like methyl or phenyl groups at the 4-position increase lipophilicity and receptor interactions .
- Nicotinonitrile core : Introducing electron-withdrawing groups (e.g., halogens) improves π-π stacking with aromatic residues in binding pockets .
- SAR studies : Systematically vary substituents and use docking simulations to predict binding modes before synthesizing analogs .
Q. What advanced techniques are suitable for impurity profiling in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials or byproducts) with high sensitivity .
- -NMR with suppression solvents**: Identify low-abundance contaminants masked by primary peaks.
- Accelerated stability studies : Expose batches to heat/humidity and monitor degradation products via HPLC .
Q. How can computational modeling predict the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- pKa prediction tools : Use software like ChemAxon or ACD/Labs to estimate ionization states at physiological pH .
- Molecular dynamics (MD) simulations : Model protonation-dependent conformational changes in aqueous environments .
- DFT calculations : Predict degradation pathways (e.g., hydrolysis of the nitrile group) under acidic/basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
